molecular formula C14H18ClN3OS B1389525 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204297-18-6

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1389525
CAS No.: 1204297-18-6
M. Wt: 311.8 g/mol
InChI Key: IWNPMYKDBHWCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H18ClN3OS and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase I, which is crucial for DNA replication and transcription . By binding to the active site of the enzyme, this compound disrupts its normal function, leading to the inhibition of DNA synthesis. Additionally, this compound can interact with various proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MGC-803 and HeLa cells . The induction of apoptosis is mediated through the activation of caspase-3 and the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and cell death. Furthermore, this compound can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of topoisomerase I, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to DNA damage and the activation of DNA damage response pathways. Additionally, the compound can bind to specific proteins involved in cell signaling, modulating their activity and affecting gene expression. The interaction with these proteins can result in altered cellular responses, such as apoptosis and cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its ability to disrupt critical cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within the cell, influencing its localization and activity. The efficient transport and distribution of this compound are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA replication. In the mitochondria, the compound can induce mitochondrial dysfunction, leading to the activation of apoptotic pathways. The specific targeting of these subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c15-11-3-1-4-12-13(11)17-14(20-12)16-5-2-6-18-7-9-19-10-8-18/h1,3-4H,2,5-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPMYKDBHWCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.